Antifungal Potency Against Valsa mali: 10.6-Fold Superiority Over Boscalid
A series of imidazo[5,1-b]thiazole derivatives were evaluated for in vitro antifungal activity against six fungal pathogens [1]. Compound A5 demonstrated an EC50 of 1.31 mg/L against Valsa mali, which is a 10.6-fold improvement over the commercial fungicide boscalid (EC50 = 13.91 mg/L) tested under identical conditions [1]. In vivo, compound A5 achieved 53.14% protective and 68.44% curative efficacy at 50 mg/L, comparable to boscalid's 59.16% and 64.63%, respectively [1].
| Evidence Dimension | In vitro antifungal EC50 against Valsa mali |
|---|---|
| Target Compound Data | EC50 = 1.31 mg/L (compound A5, imidazo[5,1-b]thiazole derivative) |
| Comparator Or Baseline | Boscalid: EC50 = 13.91 mg/L |
| Quantified Difference | 10.6-fold lower EC50 (higher potency) |
| Conditions | In vitro mycelial growth inhibition assay; six fungal pathogens; boscalid as positive control. |
Why This Matters
Procurement for antifungal R&D should prioritize the imidazo[5,1-b]thiazole scaffold because it yields derivatives with an order-of-magnitude potency advantage over a market-leading fungicide, directly impacting dose-rate and cost-of-goods calculations.
- [1] Song, Y. et al. (2026). Design, synthesis and biological evaluation of imidazo[5,1-b]thiazole derivatives: antifungal activity and mechanism of action. Pest Management Science. doi:10.1002/ps.70546. View Source
